molecular formula C11H7N3O3 B1309067 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-19-3

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1309067
CAS No.: 869947-19-3
M. Wt: 229.19 g/mol
InChI Key: WVANFBWIAZCONH-UHFFFAOYSA-N
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Description

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-19-3) is a high-value pyrazolo[1,5-a]pyrimidine derivative supplied for advanced research applications. This compound features a fused, rigid, and planar bicyclic core structure that is a privileged scaffold in medicinal chemistry and drug discovery . The molecular framework of pyrazolo[1,5-a]pyrimidines is recognized for its significant role in targeted cancer therapy, acting as a potent scaffold for protein kinase inhibitors (PKIs) . These kinases are key regulators in cellular signalling pathways, and their disruption is a hallmark of many cancers, making them attractive targets for therapeutic intervention . Researchers utilize this compound and its derivatives primarily in oncology research, where the pyrazolo[1,5-a]pyrimidine core has demonstrated promising antitumoral and enzymatic inhibitory activity . Its synthetic versatility allows for extensive structural modifications at various positions on the ring system, enabling researchers to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets such as kinases . The compound serves as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation and is a valuable building block in combinatorial library design for high-throughput screening . Product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANFBWIAZCONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200961
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869947-19-3
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-pyrazole under acidic conditions to form the intermediate pyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been investigated for its potential as an anti-cancer agent. Research indicates that it can inhibit specific pathways involved in tumor growth and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans13

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have indicated that this compound possesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study : Research published in Neuroscience Letters highlighted that the compound reduced oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This effect was attributed to its ability to modulate the expression of genes involved in oxidative stress response.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to kinases involved in various signaling pathways.

Data Table: Enzyme Inhibition Studies

Enzyme Target IC50 (µM)
Cyclin-dependent kinase 20.45
Protein kinase B (Akt)0.75

These results indicate that the compound could be valuable in drug development targeting specific kinase-related diseases.

Mechanism of Action

The mechanism of action of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Furan vs. Thiophene and Aromatic Rings

  • 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (18) : Replacing furan with thiophene increases molecular weight (245.26 g/mol vs. 297.19 g/mol for the trifluoromethyl-furan analog) and alters electronic properties due to sulfur’s polarizability. This derivative showed 95.7% HPLC purity and distinct NMR shifts (δ 7.62 ppm for thiophene proton) .
  • Purity: 98.6% by HPLC .
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives : Trifluoromethyl groups (e.g., in 5-(Furan-2-yl)-7-(trifluoromethyl) analog, MW 297.19 g/mol) improve lipophilicity and resistance to oxidative metabolism. These compounds are synthesized via Pd-catalyzed arylation .

Halogen and Fluorinated Alkyl Substituents

  • 5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid : The pentafluoroethyl group (C2F5) significantly increases hydrophobicity (MW 307.23 g/mol) and may enhance blood-brain barrier penetration .

Modifications at the 2-Position: Carboxylic Acid vs. Amides

  • Carboxylic Acid Derivatives : The free acid form (e.g., target compound) is critical for hydrogen bonding in target proteins. IR spectra show a C=O stretch at ~1,659 cm⁻¹ .
  • Amide Derivatives : Conversion to amides (e.g., 7-(4-Fluorophenyl)-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide) improves solubility and bioavailability. Such modifications retain activity while reducing ionization at physiological pH .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan (7), COOH (2) C₁₀H₇N₃O₃ 217.18 IR: 1,659 cm⁻¹ (C=O)
5-(Furan-2-yl)-7-(trifluoromethyl) analog Furan (5), CF₃ (7), COOH (2) C₁₂H₆F₃N₃O₃ 297.19 LogP: 2.1; HPLC purity: >95%
7-(Thiophen-2-yl)-2-carboxylic acid (18) Thiophene (7), COOH (2) C₁₁H₇N₃O₂S 245.26 1H NMR: δ 7.62 (d, J=4.4 Hz)
7-(4-Fluorophenyl)-2-carboxylic acid amide 4-Fluorophenyl (7), CONHR (2) C₁₈H₁₁N₅OFCl 367.76 ABCC4 inhibitor

Key Research Findings

  • Bioactivity : The carboxylic acid group at C2 is essential for binding to targets like ABCC4, while substituents at C7 modulate selectivity and potency .
  • SAR Insights: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance metabolic stability but may reduce aqueous solubility. Heterocyclic substituents (furan, thiophene) balance lipophilicity and π-π interactions .
  • Synthetic Challenges : Hydrolysis of esters to carboxylic acids achieves high yields (>98%), but amidation requires optimization to avoid side reactions .

Biological Activity

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 3945-78-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H7_{7}N3_{3}O3_{3}
  • Molecular Weight : 229.19 g/mol
  • Synonyms : 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, MLS000716797, CHEMBL1519634

Antiviral Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antiviral properties. Specifically, studies have shown that compounds within this class can inhibit viral replication and exhibit activity against various viruses:

  • Mechanism : The antiviral activity is often attributed to the inhibition of viral enzymes or interference with viral entry into host cells.
  • Case Study : A study highlighted the effectiveness of related compounds against the hepatitis A virus (HAV), demonstrating significant inhibition at low concentrations (20 µg/105^5 cells) .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

Cell Line IC50_{50} (µM) Activity
HeLa0.058Antiproliferative
A5490.035Antiproliferative
MDA-MB-2310.021Antiproliferative

The presence of hydroxyl groups in the structure enhances the antiproliferative activity against these cancer cell lines .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in various biological pathways:

  • Enzyme Targets : Inhibitors of reverse transcriptase and neuraminidase have been identified among pyrazolo[1,5-a]pyrimidine derivatives.
  • Research Findings : Compounds similar to 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine have shown promise as inhibitors of Mycobacterium tuberculosis and other pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that allow for structural modifications leading to enhanced biological activity.

Structure Modifications

Various substitutions on the pyrazolo[1,5-a]pyrimidine core have been explored to optimize biological activity:

  • Substituents : The introduction of different functional groups (e.g., trifluoromethyl, hydroxyl) has been shown to significantly affect the compound's potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for 7-furan-2-yl-substituted pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves cyclization of 5-aminopyrazole precursors with enaminones or enolate intermediates. For example, 7-(furan-2-yl) derivatives are synthesized via condensation of 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate in aqueous ethanol under mild conditions . Post-cyclization steps may include hydrolysis of ester groups to carboxylic acids and subsequent coupling with amines using activating agents like bis(pentafluorophenyl) carbonate (BPC) .

Q. How can structural confirmation of 7-furan-2-yl-pyrazolo[1,5-a]pyrimidine derivatives be achieved?

Structural elucidation relies on multi-spectral analysis:

  • ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., furan protons at δ ~6.3–7.4 ppm; pyrimidine carbons at δ ~150–160 ppm) .
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1690 cm⁻¹ for carboxamides) .
  • Mass spectrometry validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves absolute configuration, as demonstrated for chloro- and methyl-substituted analogs .

Q. What are the key challenges in purifying pyrazolo[1,5-a]pyrimidine derivatives?

High-polarity intermediates often require recrystallization from DMF/ethanol mixtures or column chromatography with gradients like petroleum ether/ethyl acetate (9:1 v/v) . Contaminants from incomplete coupling reactions (e.g., residual amines) may necessitate repeated washing with NaHCO₃-saturated solutions .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents on the pyrazolo[1,5-a]pyrimidine core?

Substituent positioning (e.g., at C-2 vs. C-3) is controlled by precursor design. For example, using enaminones with electron-withdrawing groups directs cyclization to specific positions. Phosphorus oxychloride in refluxing 1,4-dioxane selectively introduces chloro groups at C-7, as shown in analogous compounds . Steric effects from bulky substituents (e.g., trifluoromethyl) may require elevated temperatures or prolonged reaction times .

Q. What strategies mitigate low yields in coupling reactions involving furan-2-yl substituents?

Furan’s electron-rich nature can lead to side reactions (e.g., oxidation). Strategies include:

  • Using BPC as a coupling agent to enhance amide bond formation efficiency .
  • Protecting furan oxygen with trimethylsilyl groups during harsh conditions .
  • Optimizing solvent polarity (e.g., DMF for solubility vs. THF for steric control) .

Q. How can computational methods resolve conflicting spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes, which can be cross-referenced with experimental data. For instance, discrepancies in ¹³C NMR assignments for carbonyl carbons (~165–170 ppm) are resolved by comparing computed vs. observed values . Crystal structure predictions (e.g., via Mercury software) aid in interpreting X-ray diffraction ambiguities .

Q. What are the implications of substituent variation (e.g., trifluoromethyl vs. methyl) on biological activity?

Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeting analogs. In contrast, methyl groups may reduce steric hindrance, favoring enzyme binding. For example, N-alkylated derivatives with trifluoromethyl moieties show potent CRF1 antagonism , while methyl-substituted analogs exhibit HMG-CoA reductase inhibition .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Scale-up adjustments : Replace column chromatography with recrystallization (e.g., cyclohexane/CH₂Cl₂ for high-purity crystals) .
  • Catalyst screening : Palladium-mediated direct C–H arylation minimizes multi-step sequences for aryl-substituted derivatives .
  • Green chemistry : Use PEG-400 as a recyclable solvent for cyclization reactions .

Q. What analytical techniques differentiate isomeric pyrazolo[1,5-a]pyrimidine derivatives?

  • NOESY NMR identifies spatial proximity of substituents (e.g., furan protons adjacent to pyrimidine carbons) .
  • High-resolution mass spectrometry (HRMS) distinguishes isomers with identical nominal masses but varying isotopic patterns .
  • HPLC with chiral columns resolves enantiomers, critical for studying structure-activity relationships .

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